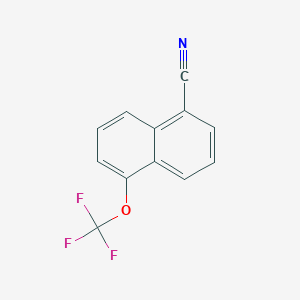
1-Cyano-5-(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-5-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F3NO It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) and a trifluoromethoxy group (-OCF3) attached to the naphthalene ring
Méthodes De Préparation
The synthesis of 1-Cyano-5-(trifluoromethoxy)naphthalene typically involves the introduction of the cyano and trifluoromethoxy groups onto the naphthalene ring. One common method is the trifluoromethoxylation of a cyano-substituted naphthalene derivative. This can be achieved using trifluoromethoxylating reagents under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-Cyano-5-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano or trifluoromethoxy groups can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyano-5-(trifluoromethoxy)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Pharmaceutical Research: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Mécanisme D'action
The mechanism by which 1-Cyano-5-(trifluoromethoxy)naphthalene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are determined by the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
1-Cyano-5-(trifluoromethoxy)naphthalene can be compared with other naphthalene derivatives, such as:
1-Cyano-6-(trifluoromethoxy)naphthalene: Similar structure but with the trifluoromethoxy group at a different position.
1-Cyanonaphthalene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
The presence of the trifluoromethoxy group in this compound imparts unique electronic properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H6F3NO |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
5-(trifluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3NO/c13-12(14,15)17-11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-6H |
Clé InChI |
GROFLCGJQJXTEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CC=C(C2=C1)OC(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


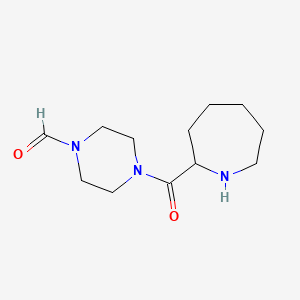

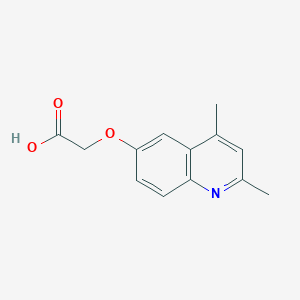
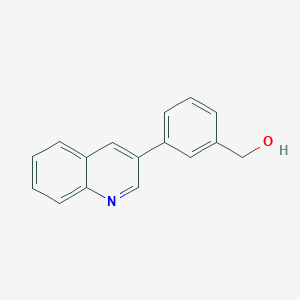
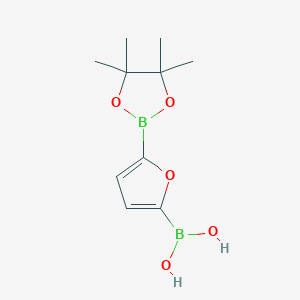

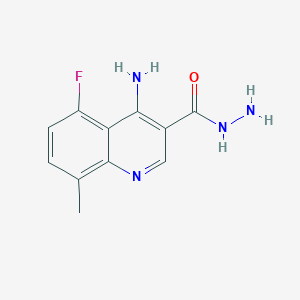
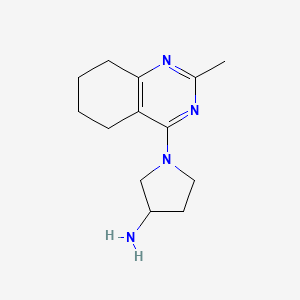

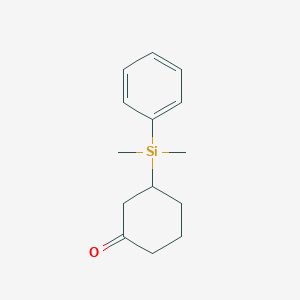
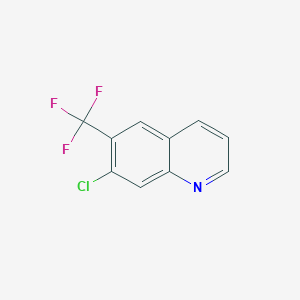

![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)

